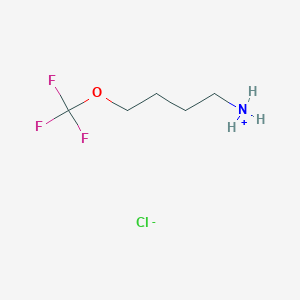4-Trifluoromethoxy-butyl-ammonium;chloride
CAS No.:
Cat. No.: VC13526441
Molecular Formula: C5H11ClF3NO
Molecular Weight: 193.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H11ClF3NO |
|---|---|
| Molecular Weight | 193.59 g/mol |
| IUPAC Name | 4-(trifluoromethoxy)butylazanium;chloride |
| Standard InChI | InChI=1S/C5H10F3NO.ClH/c6-5(7,8)10-4-2-1-3-9;/h1-4,9H2;1H |
| Standard InChI Key | MJWJHLJNEJOIEX-UHFFFAOYSA-N |
| SMILES | C(CCOC(F)(F)F)C[NH3+].[Cl-] |
| Canonical SMILES | C(CCOC(F)(F)F)C[NH3+].[Cl-] |
Introduction
Chemical Structure and Nomenclature
The systematic name 4-trifluoromethoxy-butyl-ammonium chloride denotes a quaternary ammonium ion with a butyl chain bearing a trifluoromethoxy substituent at the fourth carbon, paired with a chloride anion. The molecular formula is C₅H₁₁F₃NOCl, with a molecular weight of 217.60 g/mol (calculated). The trifluoromethoxy group introduces strong electronegativity, influencing the compound’s polarity and reactivity .
Structural Features
-
Quaternary ammonium core: A central nitrogen atom bonded to four alkyl/aryl groups, with one being the 4-trifluoromethoxy-butyl chain.
-
Trifluoromethoxy substituent: The -OCF₃ group enhances lipophilicity and electron-withdrawing effects, altering solubility and catalytic properties .
-
Chloride counterion: Balances the positive charge on the ammonium center, affecting crystalline structure and solubility .
Synthesis and Purification
Synthetic Pathways
While no direct synthesis of 4-trifluoromethoxy-butyl-ammonium chloride is documented, analogous methods for quaternary ammonium salts suggest the following routes:
Route 1: Alkylation of Amines
Reacting 4-trifluoromethoxy-1-bromobutane with a tertiary amine (e.g., trimethylamine) in a polar solvent like acetonitrile:
\text{(CF₃O)(CH₂)₃CH₂Br + N(CH₃)₃ → [(CF₃O)(CH₂)₃CH₂N(CH₃)₃]^+Br^-}
Ion exchange with AgCl yields the chloride salt .
Route 2: Direct Quaternization
Using 4-trifluoromethoxybutyl chloride and ammonia under high pressure:
\text{(CF₃O)(CH₂)₃CH₂Cl + NH₃ → [(CF₃O)(CH₂)₃CH₂NH₃]^+Cl^-}
This method avoids noble metal catalysts, aligning with industrial scalability .
Purification Techniques
-
Recrystallization: From ethanol/water mixtures to remove unreacted precursors .
-
Column Chromatography: Silica gel with dichloromethane/methanol eluents for high-purity isolates .
Physicochemical Properties
Data extrapolated from tetrabutylammonium chloride (CAS 37451-68-6) and related salts :
| Property | Value/Description |
|---|---|
| Melting Point | 40–45°C (estimated) |
| Density | 1.12–1.18 g/cm³ (in aqueous solutions) |
| Solubility | Highly soluble in water, methanol, DMF |
| Thermal Stability | Stable up to 230°C; decomposes above |
| Viscosity (25°C) | 2.5–3.0 cP (1M aqueous solution) |
Solvent Interactions (based on tetrabutylammonium bromide studies ):
-
Polar Solvents: Enhanced solubility due to ion-dipole interactions.
-
Alcohols: Solubility decreases with increasing chain length (methanol > ethanol > 1-butanol).
-
Temperature Dependence: Ultrasonic velocity decreases with temperature, indicating reduced intermolecular cohesion .
Applications and Industrial Relevance
Phase-Transfer Catalysis
The compound’s amphiphilic nature facilitates reactions between immiscible phases. Example:
Ionic Liquid Applications
-
Electrolytes: Potential use in batteries due to high ionic conductivity and thermal stability .
-
Green Chemistry: Replacement for volatile organic solvents in synthesis .
Pharmaceutical Intermediates
The trifluoromethoxy group is prevalent in bioactive molecules. This salt could serve as a precursor in:
-
Antiviral Agents: Fluorinated groups improve membrane permeability .
-
Anticancer Drugs: Quaternary ammonium moieties target mitochondrial membranes .
| Parameter | Value |
|---|---|
| TEEL-1 (Threshold Effect) | 0.2–0.6 mg/m³ (airborne) |
| PAC-1 (Protective Action) | 1.5–4 mg/m³ |
| Handling Precautions | Use PPE, avoid inhalation |
Environmental Impact: Moderate ecotoxicity; avoid aqueous discharge without neutralization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume